molecular formula C9H7BrN2 B088425 4-(4-Bromophenyl)-1H-imidazole CAS No. 13569-96-5

4-(4-Bromophenyl)-1H-imidazole

Cat. No. B088425
CAS RN: 13569-96-5
M. Wt: 223.07 g/mol
InChI Key: YLIOAWKNPLJMID-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1H-imidazole is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It belongs to the class of imidazoles, which are heterocyclic compounds with significant relevance in medicinal chemistry and materials science.

Synthesis Analysis

  • The synthesis of related imidazole derivatives often involves the use of bromoaniline, glyoxal, and ammonium chloride, as seen in the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)Imidazole, using an improved Debus-Radziszewsk method (Zhou Zhong-gao, 2011).
  • Another approach involves palladium-catalyzed arylation reactions for the synthesis of aryl-imidazoles, showcasing the versatility and efficiency of these methods in producing various imidazole derivatives (Bellina, Cauteruccio, Rossi*, 2007).

Molecular Structure Analysis

  • X-ray crystallography and Hirshfeld surface analysis have been used to elucidate the molecular structure of imidazole derivatives, providing insights into the intercontacts in the crystal structure and molecular electrostatic surface analysis (Jayashree et al., 2019).

Chemical Reactions and Properties

  • Imidazole derivatives exhibit various chemical reactions, including N-assisted CPh−H activation and subsequent formation of cyclometalated compounds, highlighting their reactivity and potential for creating complex molecular structures (Forniés et al., 2010).
  • The reaction of imidazole derivatives with triethylamine can lead to the formation of compounds like imidazo[1,2-a]pyridines and indoles, demonstrating the versatility of imidazole chemistry (Khalafy, Setamdideh, Dilmaghani, 2002).

Physical Properties Analysis

  • The crystal structure and molecular modeling of related imidazole derivatives provide valuable information about their physical properties, including molecular orientations and intermolecular hydrogen bonding (Cyrański et al., 2001).

Chemical Properties Analysis

  • Imidazole derivatives like 4-(4-Bromophenyl)-1H-imidazole have been characterized spectroscopically, revealing their unique spectral properties and potential applications in areas like antimicrobial and anticancer research (Ramanathan, 2017).

Scientific Research Applications

  • Antimicrobial Properties : Imidazole derivatives, including compounds similar to 4-(4-Bromophenyl)-1H-imidazole, have shown potent antimicrobial activities. These derivatives have been synthesized and tested for their effectiveness against various microbes, demonstrating their potential in clinical medicine as antimicrobial agents (Narwal et al., 2012).

  • Synthesis of Novel Derivatives : Research has focused on synthesizing various derivatives of imidazoles, including 4-(4-Bromophenyl)-1H-imidazole, to explore their chemical properties and potential applications. These derivatives have been characterized using various spectroscopic techniques, indicating the broad scope of this compound in chemical synthesis (Zhou Zhong-gao, 2011); (Hu Zhi-zhi, 2009).

  • Spectroscopic Analysis and Molecular Docking : Imidazole derivatives, including those related to 4-(4-Bromophenyl)-1H-imidazole, have been analyzed using spectroscopic methods and molecular docking. These studies provide insights into the compound's reactive properties and interactions with biological targets, suggesting potential pharmaceutical applications (Renjith Thomas et al., 2018).

  • Crystal Structure and Docking Studies : The crystal structure of similar imidazole derivatives has been studied, along with molecular docking to understand their potential as inhibitors against specific proteins. This research indicates the compound's relevance in designing new pharmaceutical agents (A. Jayashree et al., 2019).

  • Corrosion Inhibition Properties : Certain imidazole derivatives have been evaluated for their potential as corrosion inhibitors, which is a significant application in material science and engineering (M. Prashanth et al., 2021).

  • Thermochemical Properties : The study of phenyl substituted imidazoles, including derivatives similar to 4-(4-Bromophenyl)-1H-imidazole, has revealed insights into their vapor pressures and standard enthalpies of vaporization, highlighting their potential in various industrial applications (V. N. Emel’yanenko et al., 2017).

properties

IUPAC Name

5-(4-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIOAWKNPLJMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355962
Record name 4-(4-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1H-imidazole

CAS RN

13569-96-5
Record name 4-(4-Bromophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What do the crystal structures reveal about the binding of 4-(4-Bromophenyl)-1H-imidazole to CYP119?

A: Crystallographic studies provide a glimpse into how 4-(4-Bromophenyl)-1H-imidazole interacts with CYP119 at a molecular level. The research papers describe the crystal structures of CYP119 complexed with this compound, obtained at different temperatures. [, ] These structures likely illustrate the compound's binding pose within the enzyme's active site and provide valuable information about the key interactions responsible for binding.

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